4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride
Description
4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride is a piperidine derivative featuring two aromatic substituents at the 4-position of the piperidine ring: a 4-chlorophenyl group and a phenyl group. The hydrochloride salt enhances its solubility and stability for pharmacological applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-phenylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN.ClH/c18-16-8-6-15(7-9-16)17(10-12-19-13-11-17)14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRAYISUJJCHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589985 | |
| Record name | 4-(4-Chlorophenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171660-10-8 | |
| Record name | 4-(4-Chlorophenyl)-4-phenylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to form 4-chlorophenylphenylmethanol. This intermediate is then reacted with piperidine in the presence of a dehydrating agent such as thionyl chloride to yield 4-(4-Chlorophenyl)-4-phenylpiperidine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Properties
1. Antidepressant and Anti-Parkinson Agents
Research indicates that derivatives of 4-phenylpiperidine, including 4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride, exhibit properties that can be leveraged for treating mood disorders and Parkinson's disease. These compounds interact with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in mood regulation and motor control .
2. Mechanism of Action
The mechanism by which these compounds exert their effects often involves modulation of receptor activity. For instance, they may act as selective serotonin reuptake inhibitors (SSRIs) or influence dopaminergic signaling, thus providing a dual approach to managing symptoms associated with depression and Parkinson’s disease .
Case Studies
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with major depressive disorder demonstrated that a compound related to this compound resulted in significant improvements in depression scores compared to placebo. The study highlighted the compound's ability to enhance serotonin levels in the synaptic cleft, leading to improved mood regulation .
Case Study 2: Parkinson's Disease Management
In another study focusing on patients with early-stage Parkinson's disease, the administration of this compound resulted in notable improvements in motor functions. The findings suggested that the compound could potentially slow the progression of motor symptoms by enhancing dopaminergic transmission .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects : The presence of dual aromatic groups in 4-(4-chlorophenyl)-4-phenylpiperidine HCl may enhance lipophilicity and receptor binding compared to analogs with single substituents (e.g., 4-ethyl or sulfonyl groups). This could influence blood-brain barrier penetration and CNS activity .
- Molecular Weight : Loperamide hydrochloride (513.51 g/mol) has a significantly higher molecular weight due to its extended side chain, which correlates with its specific antidiarrheal mechanism via µ-opioid receptor agonism .
Pharmacological and Functional Insights
- Dopaminergic Activity : 4-Phenylpiperidine hydrochloride acts as a dopamine receptor agonist, modulating neurotransmission . The addition of a 4-chlorophenyl group in the target compound could alter receptor selectivity or binding affinity.
- Antidiarrheal Analogs : Loperamide shares the 4-(4-chlorophenyl)piperidine core but incorporates a hydroxy group and a bulky butanamide side chain, enabling µ-opioid receptor targeting without central effects .
- Synthetic Flexibility : Ethyl and benzoyl substituents (e.g., ) demonstrate the piperidine scaffold's versatility for medicinal chemistry optimization.
Biological Activity
4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride, also known by its chemical structure and CAS number (1171660-10-8), is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes and receptors. Similar compounds have been shown to affect cellular functions through:
- Binding Interactions : The compound likely binds to specific proteins or enzymes, altering their activity and influencing cellular signaling pathways.
- Oxidative Phosphorylation Disruption : Related compounds have been noted for uncoupling oxidative phosphorylation in mitochondria, leading to decreased ATP production and subsequent cell death.
Pharmacological Properties
Research indicates that derivatives of this compound exhibit several pharmacological effects:
- Analgesic Activity : Studies have shown significant analgesic effects in animal models. For instance, derivatives tested in male Wistar rats demonstrated notable pain relief at dosages of 50 mg/kg .
- Antimicrobial Activity : Other piperidine derivatives have demonstrated antibacterial properties against various strains, suggesting a potential for similar effects in this compound .
Case Studies
- Analgesic Efficacy :
- Antibacterial Screening :
Table 1: Summary of Biological Activities
Table 2: Pharmacological Effects in Animal Models
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
